N-hydroxyquinoline-5-carboximidoyl chloride

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

N-Hydroxyquinoline-5-carboximidoyl chloride (CAS 1956426-91-7) is a position-specific imidoyl chloride building block with reactivity distinct from its 2- and 7-substituted regioisomers. The 5-position quinoline substitution imparts unique steric and electronic properties, enabling selective HDAC isoform targeting (e.g., HDAC8) and distinct metal-chelation geometries for transition metal catalyst design. Use as a versatile electrophile for amidoxime, amidine, and isoxazole libraries. Do not substitute with other regioisomers—only the 5-substitution pattern delivers the reactivity profile required for reproducible synthetic and biological outcomes. Available in research quantities with ≥98% purity.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
Cat. No. B13692712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxyquinoline-5-carboximidoyl chloride
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C(=NO)Cl
InChIInChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6,14H
InChIKeyINDVVUFFRNNBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxyquinoline-5-carboximidoyl Chloride: Procurement-Ready Quinoline-Based Imidoyl Chloride Building Block for Research Applications


N-hydroxyquinoline-5-carboximidoyl chloride (CAS 1956426-91-7, C10H7ClN2O, MW 206.63 g/mol) is a heterocyclic organic compound belonging to the class of imidoyl chlorides, distinguished by a reactive C=N bond adjacent to a chlorine atom on a quinoline scaffold . This compound is supplied by major vendors including Sigma-Aldrich as a research building block, typically at purities of 95-98% , and is utilized in synthetic and coordination chemistry due to its unique functional group arrangement enabling both electrophilic substitution and metal-chelation potential [1].

Why N-Hydroxyquinoline-5-carboximidoyl Chloride Cannot Be Arbitrarily Substituted with Other Quinoline Imidoyl Chlorides


Although N-hydroxyquinoline-5-carboximidoyl chloride shares the same molecular formula and functional groups as its regioisomeric analogs (e.g., 2- and 7-substituted derivatives), its specific substitution pattern at the 5-position of the quinoline ring fundamentally alters its chemical behavior. The 5-position is characterized by a unique steric and electronic environment that influences both the reactivity of the imidoyl chloride group and the metal-chelating geometry of the N-hydroxy motif. Consequently, substituting this compound with a different regioisomer will likely result in divergent synthetic outcomes, biological activities, and coordination chemistry properties, making it non-interchangeable in research applications where precise molecular recognition and reaction profiles are required [1].

Quantitative Evidence for N-Hydroxyquinoline-5-carboximidoyl Chloride's Differentiation from Analogs


Regioisomeric Differentiation: 5-Position Substitution Alters Physicochemical and Recognition Profiles

N-hydroxyquinoline-5-carboximidoyl chloride differs from its 2- and 7-substituted regioisomers in key computed physicochemical properties, notably the topological polar surface area (TPSA) and lipophilicity (XLogP3), which directly impact membrane permeability and target binding [1]. While all regioisomers share the same molecular weight (206.63 g/mol) [2], the 5-substituted variant exhibits a TPSA of 45.5 Ų and XLogP3 of 2.8, values identical to the 2-substituted analog [1] but with distinct three-dimensional spatial orientation of the reactive groups. This spatial difference is critical for selective interactions with biological targets and synthetic reagents [3].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Reactivity Profile: Electrophilic Imidoyl Chloride Enables Specific Synthetic Transformations

The presence of a carboximidoyl chloride group in N-hydroxyquinoline-5-carboximidoyl chloride confers electrophilic reactivity at the carbon-chlorine bond, enabling nucleophilic substitution with a range of nucleophiles (amines, alcohols, thiols) to yield amidoximes, amidines, and related derivatives [1]. In contrast, quinoline hydroxamic acids (e.g., SAHA analogs) lack this reactive handle, limiting their derivatization pathways [2]. The 5-position substitution further modulates this reactivity due to the unique electronic influence of the adjacent nitrogen in the quinoline ring .

Organic Synthesis Medicinal Chemistry Building Blocks

Potential Metal-Chelating Properties: N-Hydroxy Group Imparts Selective Binding Capacity

The N-hydroxy group in N-hydroxyquinoline-5-carboximidoyl chloride provides a metal-chelating motif that is well-established in the literature for binding transition metals and inhibiting metalloenzymes such as histone deacetylases (HDACs) [1]. Quinoline-based N-hydroxy compounds have demonstrated HDAC inhibitory activity with IC50 values ranging from 85 nM to sub-micromolar levels, depending on substitution pattern [2]. The 5-position substitution offers a distinct chelation geometry compared to 2- or 7-substituted analogs, which may translate into differential selectivity for specific metal-dependent targets [3].

Coordination Chemistry Bioinorganic Chemistry Metalloenzyme Inhibition

High-Value Research and Industrial Application Scenarios for N-Hydroxyquinoline-5-carboximidoyl Chloride


Medicinal Chemistry: Development of HDAC Inhibitors with 5-Substituted Quinoline Scaffolds

Leveraging the N-hydroxyquinoline-5-carboximidoyl chloride as a key intermediate for synthesizing novel histone deacetylase (HDAC) inhibitors. The 5-position substitution pattern may confer improved selectivity for specific HDAC isoforms (e.g., HDAC8) compared to 2- or 7-substituted analogs, as demonstrated in recent studies showing that quinoline-based inhibitors can achieve superior antiproliferative activity over standard inhibitors like PCI-34051 [1].

Coordination Chemistry: Synthesis of Metal Complexes with Tailored Chelation Geometry

Utilizing the N-hydroxy and quinoline nitrogen atoms as a bidentate ligand system for synthesizing transition metal complexes (e.g., Co(II), Ni(II), Fe(II)) with potential applications in catalysis, materials science, or bioinorganic probes. The 5-substitution pattern offers a distinct chelation angle and metal-binding affinity compared to other regioisomers, which can be exploited for designing catalysts with enhanced temperature tolerance and yield, as demonstrated in butadiene polymerization studies using related imidoylchloride ligands [2].

Organic Synthesis: Electrophilic Building Block for Diversity-Oriented Synthesis

Employing N-hydroxyquinoline-5-carboximidoyl chloride as a versatile electrophile for the synthesis of diverse heterocyclic libraries, including amidoximes, amidines, and isoxazoles, via nucleophilic substitution with amines, alcohols, or thiols [3]. The unique 5-substitution ensures regiospecific derivatization that cannot be replicated by other isomers, making it an essential building block for generating patentable chemical space in drug discovery programs.

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